1-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
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Overview
Description
1-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a heterocyclic compound that features both oxazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves the formation of the oxazole and thiadiazole rings followed by their attachment to the piperazine moiety. One common method involves the cyclodehydration of β-hydroxy amides to form oxazolines, which are then oxidized to oxazoles . The thiadiazole ring can be synthesized through the reaction of thiosemicarbazides with appropriate reagents .
Industrial Production Methods
Industrial production methods for such compounds often involve continuous flow synthesis techniques to ensure high yield and purity. For example, the use of Deoxo-Fluor® for the cyclodehydration step and manganese dioxide for the oxidation step can be adapted to flow chemistry setups .
Chemical Reactions Analysis
Types of Reactions
1-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazoles.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: Both the oxazole and thiadiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring typically yields oxazoles, while substitution reactions can introduce various functional groups onto the rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets. The oxazole and thiadiazole rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds containing the oxazole ring, such as aleglitazar and mubritinib.
Thiadiazole Derivatives: Compounds containing the thiadiazole ring, such as certain antimicrobial agents.
Uniqueness
1-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to the combination of oxazole and thiadiazole rings in a single molecule, which may confer distinct biological activities and chemical properties compared to compounds containing only one of these rings.
Properties
IUPAC Name |
5-methyl-3-[[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5OS/c1-9-6-10(13-17-9)8-15-2-4-16(5-3-15)11-7-12-18-14-11/h6-7H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBWLBQSWNUCAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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